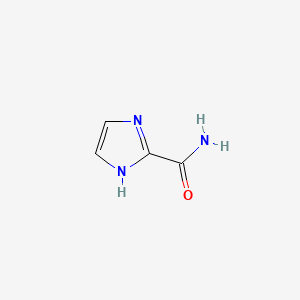

1H-Imidazole-2-carboxamide

Übersicht

Beschreibung

1H-Imidazole-2-carboxamide is a heterocyclic organic compound that features an imidazole ring with a carboxamide group at the second position Imidazoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Wissenschaftliche Forschungsanwendungen

1H-Imidazole-2-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for Imidazole-2-carboxaldehyde, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . Similar precautions may apply to 1H-Imidazole-2-carboxamide, but specific safety data for this compound was not found in the retrieved sources.

Zukünftige Richtungen

The future directions for the study and application of 1H-Imidazole-2-carboxamide and related compounds are vast. Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Biochemische Analyse

Biochemical Properties

1H-Imidazole-2-carboxamide, like other imidazoles, can interact with various enzymes, proteins, and other biomolecules. The presence of a carboxamide moiety in imidazole derivatives can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity

Cellular Effects

Imidazole derivatives have been known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydrative aromatization .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

Reduction: Reduction reactions can convert it to imidazole-2-carboxaldehyde or imidazole-2-methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazole-2-carboxaldehyde, imidazole-2-methanol.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 1H-Imidazole-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity and stability . The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation.

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-2-carboxamide can be compared with other imidazole derivatives such as:

Imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Imidazole-2-carboxaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.

Imidazole-2-methanol: Features a hydroxyl group, which can participate in different types of chemical reactions.

Eigenschaften

IUPAC Name |

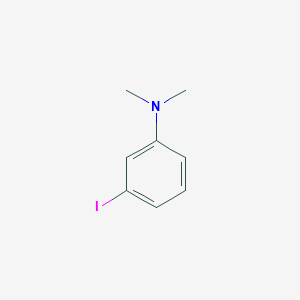

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

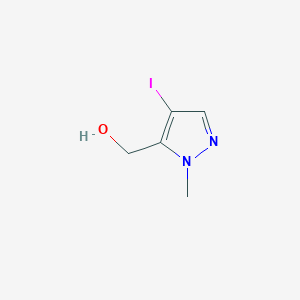

Q1: How does 1H-Imidazole-2-carboxamide interact with its target, and what are the downstream effects?

A: While the provided research papers focus on the synthesis and characterization of this compound derivatives, some studies shed light on their biological activities. For instance, specific derivatives have been explored as Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors []. CSF-1R plays a crucial role in the proliferation and differentiation of macrophages, cells involved in immune responses and inflammatory processes. By inhibiting CSF-1R, these compounds can potentially modulate macrophage activity, offering therapeutic benefits in conditions like arthritis []. Another study highlighted the potential of pyridinylimidazole derivatives, structurally related to this compound, as Glycogen Synthase Kinase-3β (GSK3β) inhibitors []. GSK3β is involved in various cellular processes, and its dysregulation is implicated in conditions like Alzheimer's disease and diabetes. The study revealed the importance of the imidazole ring's tautomeric state for compound activity and how the introduction of specific substituents can influence GSK3β inhibition [].

Q2: What is the structural characterization of this compound?

A: this compound has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol. While the provided abstracts don't delve into specific spectroscopic data for the parent compound, one study describes the crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide (C10H11N5O2), a derivative [].

Q3: How do structural modifications of this compound affect its activity and potency?

A: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact biological activity. Research on pyridinylimidazole derivatives, as GSK3β inhibitors, demonstrated that the presence of a 2-methylimidazole moiety and its specific tautomeric state significantly influence inhibitory potency []. The introduction of electron-withdrawing groups on the imidazole or phenyl ring, or bulky substituents on the amide nitrogen, can alter the conformational preference of these molecules, impacting their interaction with the target kinase and, consequently, their activity [].

Q4: What are the applications of this compound and its derivatives in material science?

A: One study explored the use of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, a derivative of this compound, in molecular electronics []. When tethered to electrodes in a tunnel junction, this molecule exhibited intriguing properties, demonstrating its potential in nanoscale devices for chemical sensing []. This application highlights the versatility of this compound derivatives beyond their biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)

![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)